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Compound of Interest

(4-Benzylmorpholin-2-
Compound Name:
yl)methanamine

Cat. No.: B027174

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly accessible, comprehensive experimental spectroscopic data (NMR, MS)
and a detailed synthesis protocol for the specific compound (4-Benzylmorpholin-2-
yl)methanamine are not readily available in peer-reviewed literature or spectral databases.
This guide, therefore, presents a compilation of available data, including predicted mass
spectrometry values, and outlines representative, plausible experimental protocols for its
synthesis and characterization based on established chemical principles.

Compound Identification

(4-Benzylmorpholin-2-yl)methanamine is a substituted morpholine derivative. The
morpholine scaffold is a common feature in many biologically active compounds and
pharmaceutical intermediates.
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Property

Value

Chemical Name

(4-Benzylmorpholin-2-yl)ymethanamine

Molecular Formula C12H18N20

Molecular Weight 206.29 g/mol

CAS Number 186293-55-0 ((S)-enantiomer)[1]
Appearance Light yellow to yellow (Oil)[1]

Spectroscopic Data

While a Certificate of Analysis for the (S)-enantiomer indicates that the *H NMR and Mass
Spectra are "Consistent with structure" and the purity by NMR is 295.0%, the actual spectral
data is not provided.[1] The following sections present predicted mass spectrometry data.

Mass Spectrometry (MS)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts

of (4-Benzylmorpholin-2-yl)methanamine, providing a reference for experimental mass

spectral analysis.

Adduct Predicted m/z

[M+H]*+ 207.14918

[M+Na]* 229.13112

[M-H]- 205.13462

[M+NHa]* 224.17572

[M+K]* 245.10506

[M+H-H20]* 189.13916

[M+HCOO]~ 251.14010

Data sourced from predicted values.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental *H and 13C NMR data, including chemical shifts (&), multiplicities, and
coupling constants (J), are not available in the public domain. Characterization of a synthesized
sample would be required to establish these values.

Experimental Protocols

The following protocols are representative and have not been experimentally validated for this
specific compound. They are based on general principles of organic synthesis and analytical
chemistry.

Representative Synthetic Protocol

A plausible synthetic route to (4-Benzylmorpholin-2-yl)methanamine could involve the N-
benzylation of a suitable morpholine precursor followed by functional group manipulations.

Step 1: Synthesis of a 2-(hydroxymethyl)morpholine precursor. This can be achieved through
various established methods for forming the morpholine ring.

Step 2: N-Benzylation.

o Materials: 2-morpholinemethanol, Benzyl bromide, Potassium carbonate (K2COs),
Acetonitrile (CH3CN).

e Procedure: To a solution of 2-morpholinemethanol in acetonitrile, add anhydrous potassium
carbonate. Stir the suspension at room temperature and add benzyl bromide dropwise. Heat
the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).
Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and
concentrate the filtrate under reduced pressure. Purify the crude product by column
chromatography to yield N-benzyl-2-morpholinemethanol.

Step 3: Conversion of Hydroxyl to Azide.

e Materials: N-benzyl-2-morpholinemethanol, Diphenylphosphoryl azide (DPPA), Diisopropyl
azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPhs),
Tetrahydrofuran (THF).
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e Procedure: Dissolve N-benzyl-2-morpholinemethanol and triphenylphosphine in anhydrous
THF and cool the solution in an ice bath. Add DIAD or DEAD dropwise, followed by the
addition of DPPA. Allow the reaction to warm to room temperature and stir overnight. Quench
the reaction with water and extract the product with an organic solvent. Dry the organic layer,
concentrate, and purify by column chromatography to obtain 2-(azidomethyl)-4-
benzylmorpholine.

Step 4: Reduction of Azide to Amine.

o Materials: 2-(azidomethyl)-4-benzylmorpholine, Lithium aluminum hydride (LiAlH4) or
Hydrogen (Hz2) with Palladium on carbon (Pd/C), Tetrahydrofuran (THF) or Ethanol (EtOH).

e Procedure (using H2/Pd-C): Dissolve the azide in ethanol and add a catalytic amount of 10%
Pd/C. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr
hydrogenator) and stir vigorously at room temperature until the reaction is complete
(monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst
and concentrate the filtrate under reduced pressure to yield (4-Benzylmorpholin-2-
yl)methanamine.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:
e 1H and 3C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.

e The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCIs) or
dimethyl sulfoxide-deé (DMSO-de).

o Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane
(TMS) or the residual solvent peak.

o Data analysis would involve determining the chemical shift, integration (for *H NMR),
multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J in Hz).

Mass Spectrometry (MS):
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e Mass spectra would be obtained using an electrospray ionization (ESI) source in positive ion

mode.

e The analysis provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]* and
other adducts, which would be compared against the calculated exact mass.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general analytical

workflow.
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Proposed Synthetic Pathway for (4-Benzylmorpholin-2-yl)methanamine

2-Morpholinemethanol

Benzyl bromide, K2CO3

N-Benzyl-2-morpholinemethanol

DPPA, DIAD, PPh3

2-(Azidomethyl)-4-benzylmorpholine

H2, Pd/C

(4-Benzylmorpholin-2-yl)methanamine

General Experimental Workflow for Compound Characterization

Synthesis

Chemical Synthesis

l

Purification (e.g., Chromatography)

Analysis

NMR Spectroscopy (1H, 13C) Mass Spectrometry (MS)

Structure Confirmation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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